Pardoprunox - 269718-84-5

Pardoprunox

Catalog Number: EVT-278855
CAS Number: 269718-84-5
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pardoprunox (SLV308) is a non-ergot compound investigated for its potential in treating Parkinson's disease []. It acts as a dopamine (DA) D2/D3 and serotonin (5-HT)1A receptor agonist [, ]. While categorized as a partial agonist at D2-like receptors, its behavior can vary depending on the specific brain region [, ].

Mechanism of Action
  • Serotonergic System: Pardoprunox also functions as a full agonist at serotonin 5-HT1A receptors, primarily demonstrated in the dorsal raphe nucleus (DRN) []. In this region, it effectively suppresses the firing activity of serotonin neurons []. The action on 5-HT1A receptors is further confirmed by the ability of the selective 5-HT1A receptor antagonist WAY-100,635 to prevent and reverse the effects of Pardoprunox [].

Applications
  • Motor Symptom Improvement: Studies in animal models of Parkinson's disease, specifically MPTP-treated common marmosets, have shown that Pardoprunox effectively reverses motor deficits [, ]. This improvement in motor function is comparable to that observed with levodopa and ropinirole, highlighting its potential as a therapeutic agent [].

  • Dyskinesia Modulation: A significant area of interest lies in the potential of Pardoprunox to mitigate levodopa-induced dyskinesia, a common complication associated with long-term levodopa treatment []. Research suggests that, unlike full dopamine agonists, Pardoprunox might be less likely to prime for dyskinesia or lead to its expression [, ]. This is supported by observations in MPTP-treated marmosets, where Pardoprunox induced only mild dyskinesia compared to the more intense dyskinesia observed with levodopa or ropinirole []. Furthermore, pre-treatment with Pardoprunox attenuated the expression of dyskinesia in response to a subsequent levodopa challenge, indicating a potential protective effect against the development of this side effect [].

Future Directions
  • Optimizing Dosing and Titration: While research indicates the therapeutic potential of Pardoprunox, further investigation is needed to refine dosing and titration schedules to enhance tolerability []. Clinical trials have shown a higher dropout rate due to adverse events, primarily nausea, somnolence, and dizziness, suggesting that the tested dose ranges might have been higher than therapeutically required and the titration too rapid [, ]. Future studies should focus on identifying optimal dosing strategies that maximize therapeutic benefits while minimizing side effects.

Apomorphine

  • Compound Description: Apomorphine is a non-ergoline dopamine agonist that acts as a full agonist at dopamine D2-like receptors. [, , ] It is used clinically for the treatment of Parkinson's disease (PD), primarily for the management of motor fluctuations and "off" episodes.
  • Relevance: Apomorphine is relevant to pardoprunox because pardoprunox is a partial dopamine D2/D3 receptor agonist. [, , , , ] Studies have shown that pardoprunox can reverse and prevent the inhibition of dopamine neuron firing rate induced by apomorphine, confirming its partial agonistic activity at D2-like receptors. []

Levodopa (L-dopa)

  • Relevance: Pardoprunox, as a partial dopamine agonist, may have the potential to provide antiparkinsonian effects with a lower risk of dyskinesia compared to levodopa. [, ] Studies in MPTP-treated marmosets have shown that pardoprunox induces milder dyskinesia than levodopa, and may even reduce the priming for dyskinesia induced by subsequent levodopa exposure. [, ]

Ropinirole

  • Compound Description: Ropinirole is a non-ergoline dopamine agonist that acts primarily at D2-like receptors. [, ] It is used in the treatment of Parkinson's disease and restless legs syndrome.

Pramipexole

  • Compound Description: Pramipexole is a non-ergoline dopamine agonist that acts primarily at D2-like receptors and, to a lesser extent, at D3 receptors. [, ] It is used for the treatment of Parkinson's disease and restless legs syndrome.
  • Relevance: Pramipexole, similar to pardoprunox, is a dopamine agonist used in the treatment of Parkinson's disease. [, ] The efficacy of pardoprunox in improving motor symptoms in early Parkinson's disease has been compared to pramipexole in clinical trials. []

WAY-100,635

  • Compound Description: WAY-100,635 is a selective serotonin 5-HT1A receptor antagonist. [] It is used as a pharmacological tool to investigate the role of 5-HT1A receptors in various physiological and pathological processes.
  • Relevance: WAY-100,635 is relevant to pardoprunox because pardoprunox is an agonist at 5-HT1A receptors in addition to its actions at dopamine receptors. [] In vivo electrophysiological studies have shown that WAY-100,635 can prevent and reverse the suppression of serotonin neuron firing activity induced by pardoprunox, confirming the involvement of 5-HT1A receptors in pardoprunox's effects. []

Safinamide

  • Compound Description: Safinamide is a medication used as an add-on treatment to levodopa/carbidopa for the treatment of motor fluctuations in mid-to-late stage Parkinson's disease. [, , ] It acts as a reversible, selective monoamine oxidase B (MAO-B) inhibitor and may also have effects on dopamine uptake and glutamate release. [, , ]
  • Relevance: Both safinamide and pardoprunox have been investigated for their potential in treating Parkinson's disease. [, , ] Studies have highlighted the efficacy of safinamide in alleviating pain associated with PD, while pardoprunox primarily focuses on motor symptom management. [, , ] They represent different pharmacological approaches with potential benefits for different aspects of the disease.

Istradefylline

  • Compound Description: Istradefylline is a selective adenosine A2A receptor antagonist. [, ] It has been investigated as a potential treatment for Parkinson's disease, but its efficacy has not been consistently demonstrated. [, ]
  • Relevance: Istradefylline and pardoprunox represent different pharmacological approaches to treating Parkinson's disease. [, ] Istradefylline targets adenosine receptors, while pardoprunox acts on dopamine and serotonin receptors. [, ] Although both have been explored as potential therapies for Parkinson's disease, their mechanisms of action and clinical outcomes differ.

Properties

CAS Number

269718-84-5

Product Name

Pardoprunox

IUPAC Name

7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

InChI

InChI=1S/C12H15N3O2/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9/h2-4H,5-8H2,1H3,(H,13,16)

InChI Key

YVPUUUDAZYFFQT-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3

Solubility

Soluble in DMSO

Synonyms

2(3H)-benzoxazolone, 7-(4-methyl-1-piperazinyl)-monohydrochloride
pardoprunox
SLV-308
SME-308

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.